2-Azabicyclo[2.2.1]hept-5-en-3-one
Overview
Description
Mechanism of Action
Target of Action
2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is used as a synthetic precursor for three drugs (approved or in clinical trials) .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor . It has also been used in the synthesis of five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a crucial role in the synthesis of carbocyclic nucleosides . It has been used in the preparation of a precursor of an analog of bredinin , in the synthesis of therapeutic drugs , and in the chemoenzymatic synthesis of (−)-carbovir .
Pharmacokinetics
Carbovir, for instance, has been demonstrated to be a potent inhibitor of HIV-1 .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific derivative being synthesized. For example, carbovir inhibits HIV-1, potentially offering an alternative to AZT .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans, used as the catalyst in the kinetic resolution of Vince lactam, were improved in a study .
Biochemical Analysis
Biochemical Properties
The role of 2-Azabicyclo[2.2.1]hept-5-en-3-one in biochemical reactions is primarily as a precursor in the synthesis of therapeutic drugs It interacts with various enzymes and proteins during the synthesis process
Cellular Effects
The effects of this compound on cells are not directly observed as it is primarily used as a precursor in drug synthesis . The influence on cell function, signaling pathways, gene expression, and cellular metabolism would be indirect and dependent on the specific drug synthesized using this compound.
Molecular Mechanism
The molecular mechanism of action of this compound is not directly studied as it is primarily a precursor in drug synthesis . Its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be indirect and dependent on the specific drug synthesized using this compound.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. As it is primarily a precursor in drug synthesis , any observed effects would likely be due to the specific drug synthesized using this compound.
Metabolic Pathways
As a precursor in drug synthesis , it could potentially be involved in various metabolic pathways depending on the specific drug synthesized using this compound.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking. As a precursor in drug synthesis , its transport and distribution would likely be dependent on the specific drug synthesized using this compound.
Subcellular Localization
As a precursor in drug synthesis , its localization and effects on activity or function would likely be dependent on the specific drug synthesized using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.1]hept-5-en-3-one can be synthesized through several methods, including:
Diels-Alder Cycloaddition: This method involves the cycloaddition of tosyl cyanide with cyclopentadiene.
Chlorosulfonyl Isocyanate as Dienophile: Another approach uses chlorosulfonyl isocyanate in a Diels-Alder reaction with cyclopentadiene.
Methanesulfonyl Cyanide Cycloaddition: This method employs methanesulfonyl cyanide as the dienophile in the cycloaddition reaction.
One-Pot Procedure: A more streamlined approach involves a one-pot synthesis method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic enzymatic processes for the resolution of stereoisomers is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions with electrophiles can yield a range of polyfunctionalized bicyclic systems.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various electrophilic reagents are used in substitution reactions to introduce different functional groups.
Major Products:
Epoxides: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions.
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-en-3-one has numerous applications in scientific research, including:
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one can be compared with other similar compounds, such as:
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another bicyclic lactam with similar reactivity.
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: A structurally related compound with different applications.
exo-3-Azabicyclo[3.1.0]hexane-6-methanol: Another bicyclic compound used in synthetic chemistry.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical transformations and applications in drug development .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFYKNOXPZZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868505 | |
Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49805-30-3, 61865-48-3 | |
Record name | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49805-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049805303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A1: The molecular formula is C6H7NO, and the molecular weight is 109.13 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: Key spectroscopic features include: * 1H NMR: Signals indicative of a bicyclic system with an olefinic proton and distinct methylene protons. * 13C NMR: Signals corresponding to carbonyl, olefinic, and aliphatic carbons.* IR: A strong absorption band for the carbonyl group (C=O) stretching vibration.
Q3: What is the spatial arrangement of atoms in this compound?
A3: X-ray crystallography reveals that this compound exists as ribbons held together by hydrogen bonds between the N-H group of one molecule and the C=O group of another. []
Q4: Is this compound stable under ambient conditions?
A4: Yes, it is generally stable at room temperature and under normal atmospheric conditions.
Q5: Are there any specific handling or storage recommendations for this compound?
A5: While generally stable, storing it in a cool, dry place, away from direct sunlight and strong oxidizing agents, is recommended to prevent potential degradation.
Q6: Why is this compound considered a valuable building block in organic synthesis?
A6: This compound serves as a versatile starting material for synthesizing various carbocyclic compounds, particularly carbocyclic nucleosides. Its rigid bicyclic structure and the presence of reactive functional groups like the lactam and the double bond offer opportunities for diverse chemical transformations. [, , ]
Q7: What are the key reactions that this compound can undergo?
A7: Key reactions include: * Diels-Alder reactions: This allows for the formation of various bicyclic and polycyclic structures. [, ]* Ring-opening reactions: These reactions can occur at the lactam moiety or the bicyclic ring system, providing access to functionalized cyclopentane derivatives. [, , , , ]* Electrophilic substitutions: The double bond in the molecule can undergo electrophilic attack, allowing for the introduction of various functional groups. []* Oxidation reactions: The double bond can be oxidized to form epoxides or diols, offering handles for further functionalization. [, ]
Q8: Can you provide examples of specific synthetic applications of this compound?
A8: This compound is a key starting material for synthesizing:* Carbocyclic nucleosides: These analogs of natural nucleosides are essential components of antiviral drugs like Carbovir and Abacavir, used to treat HIV and hepatitis B. [, , ]* Glycosidase inhibitors: These compounds are investigated for their potential in treating various diseases, including diabetes and cancer. []
Q9: What are the advantages of using this compound in the synthesis of these compounds?
A9: Advantages include: * Stereoselectivity: The rigid bicyclic system can direct reactions to proceed with high stereoselectivity, leading to the formation of desired isomers. [, , ]* Concise synthetic routes: The use of this building block allows for shorter synthetic routes compared to alternative methods. []* Versatility: The diverse reactivity of the molecule enables the preparation of a wide range of analogs and derivatives.
Q10: How is the regioselectivity controlled in reactions of this compound?
A10: Regioselectivity can be controlled by:* Choice of reagents and catalysts: Different catalysts and reagents can favor reaction at specific sites within the molecule. [, , ]* Protecting groups: The use of appropriate protecting groups can mask certain reactive sites, directing the reaction to occur at desired locations. []
Q11: Why is enantioselective access to this compound important?
A11: The biological activity of many compounds derived from this compound is often enantiomer-dependent. Therefore, accessing each enantiomer in its pure form is crucial for developing effective therapeutics. [, ]
Q12: What are the main approaches for obtaining enantiomerically pure this compound?
A12: Common approaches include:* Enzymatic resolution: This method utilizes enzymes, particularly lactamases, to selectively hydrolyze one enantiomer of the racemic mixture, leaving the other enantiomer intact. This process offers high enantioselectivity and is often employed in large-scale preparations. [, , , ]* Asymmetric synthesis: This approach involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. [, ]
Q13: What are the challenges associated with each approach?
A13: Challenges include:* Enzymatic resolution: Identifying suitable enzymes with high activity and selectivity for the desired enantiomer can be challenging. Asymmetric synthesis:* Developing efficient and cost-effective asymmetric synthetic methods can be complex.
Q14: How is computational chemistry employed in the study of this compound?
A14: Computational tools like:* Molecular mechanics and quantum mechanics calculations: Used to study conformational preferences, electronic properties, and reaction mechanisms. []* Molecular docking simulations: Employed to investigate interactions with enzymes and other biological targets. []* QSAR (Quantitative Structure-Activity Relationship) studies: Used to correlate the structure of analogs with their biological activity, providing insights for rational drug design.
Q15: What are some promising areas for further research on this compound?
A15: Areas of interest include:* Development of new and improved synthetic methods: More efficient and environmentally friendly synthetic strategies are continuously sought. []* Exploration of new biological activities: Investigating the potential of this compound and its derivatives beyond antiviral and glycosidase inhibitory activities could lead to new therapeutic applications. * Development of novel drug delivery systems: This is crucial for enhancing the efficacy and reducing the side effects of drugs based on this compound.
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